molecular formula C24H30N4O B11369454 4-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide

4-methyl-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide

Cat. No.: B11369454
M. Wt: 390.5 g/mol
InChI Key: QLMGBAPXEHCBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a piperidine moiety and a benzimidazole core. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperidine moiety. Key steps include:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and alkyl halides.

    Final Coupling: The final step involves coupling the benzimidazole derivative with the piperidine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an anticancer, antiviral, or antimicrobial agent.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{2-[(PIPERIDIN-1-YL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar pharmacological properties.

    Benzimidazole Derivatives: Compounds such as albendazole and mebendazole share the benzimidazole core and are known for their antiparasitic activities.

Properties

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

4-methyl-N-[2-(piperidin-1-ylmethyl)-1-propylbenzimidazol-5-yl]benzamide

InChI

InChI=1S/C24H30N4O/c1-3-13-28-22-12-11-20(25-24(29)19-9-7-18(2)8-10-19)16-21(22)26-23(28)17-27-14-5-4-6-15-27/h7-12,16H,3-6,13-15,17H2,1-2H3,(H,25,29)

InChI Key

QLMGBAPXEHCBFP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C)N=C1CN4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.